molecular formula C11H14Cl2N2 B1444870 N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 1289676-75-0

N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B1444870
CAS No.: 1289676-75-0
M. Wt: 245.14 g/mol
InChI Key: QQGBVEVFLBEWKI-UHFFFAOYSA-N
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Description

IUPAC Naming and Priority Rules

The systematic IUPAC name for this compound is 1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine , derived through strict application of priority rules for functional groups and substituents. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen (position 1), with the amine group (-NH₂) located at position 3. The substituent [(3,4-dichlorophenyl)methyl] is attached to the nitrogen atom, denoted by the prefix N- in alternative nomenclature.

Functional group precedence follows the hierarchy: amines > halides > hydrocarbons. The primary amine at position 3 takes priority over the dichlorophenyl group, which is treated as a substituent. The dichlorophenyl moiety is named as a benzyl derivative with chlorine atoms at positions 3 and 4, adhering to lowest locant rules for halogens.

Table 1: IUPAC Naming Components

Component Description
Parent structure Pyrrolidine (azacyclopentane)
Substituent on nitrogen (3,4-Dichlorophenyl)methyl group
Functional group Primary amine (-NH₂) at position 3
Halogen positions 3 and 4 on the phenyl ring

Stereochemical Designations and Isomerism

The compound exhibits stereoisomerism due to the chiral center at position 3 of the pyrrolidine ring. The carbon bearing the primary amine (-NH₂) has four distinct substituents:

  • Amine group (-NH₂)
  • Two methylene groups (-CH₂-) from the pyrrolidine ring
  • Hydrogen atom

This configuration generates two enantiomers: (R)- and (S)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine. The absolute configuration is determined using Cahn-Ingold-Prelog rules, with priority order: -NH₂ > -CH₂-C₆H₃Cl₂ > -CH₂-CH₂- > -H.

Table 2: Stereochemical Properties

Property Description
Chiral centers 1 (position 3)
Enantiomers (R)- and (S)-configurations
Optical activity [α]D²⁵ = ± values reported for resolved enantiomers

Functional Group Classification and Heterocyclic System Analysis

The molecule contains three key functional groups:

  • Primary amine (-NH₂) at position 3
  • Tertiary amine (pyrrolidine nitrogen)
  • Aryl chloride (3,4-dichlorophenyl group)

The pyrrolidine ring is a saturated five-membered heterocycle with one nitrogen atom. Its puckered conformation reduces ring strain, creating distinct axial and equatorial positions for substituents. The electron-withdrawing chlorine atoms on the phenyl ring induce partial positive charge delocalization, enhancing the compound's polarity.

Table 3: Functional Group Characteristics

Functional Group Location Electronic Effect
Primary amine Position 3 Nucleophilic, hydrogen-bond donor
Tertiary amine Position 1 Weakly basic, sterically hindered
Dichlorophenyl N-substituent Electron-withdrawing, lipophilic

Comparative Structural Analysis with Analogous Pyrrolidine Derivatives

Structural analogs demonstrate how substitution patterns influence physicochemical properties:

Table 4: Comparison with Analogous Compounds

Compound Substituent Pattern Key Differences
1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine Dichloro at positions 2,4 Altered halogen positioning affects dipole moments
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine Methyl at N1, amine at C4 Altered basicity and steric profile
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine Single enantiomer Stereospecific biological interactions

The 3,4-dichloro substitution pattern creates a unique electronic profile compared to 2,4- or 2,3-dichloro isomers. The para-chlorine atoms in 3,4-dichlorophenyl enhance resonance stabilization of the benzyl group, while meta-chlorines increase steric bulk near the nitrogen.

The pyrrolidine ring’s torsional flexibility allows adaptation to biological targets, contrasting with rigid analogs like piperidine derivatives. N-methylation (as in ) reduces hydrogen-bonding capacity but increases lipophilicity.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9/h1-2,5,9,14-15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBVEVFLBEWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves the nucleophilic substitution of a pyrrolidin-3-amine derivative with a 3,4-dichlorobenzyl halide or related precursor. The key steps include:

  • Preparation or procurement of pyrrolidin-3-amine or its derivatives.
  • Introduction of the 3,4-dichlorophenylmethyl group via alkylation.
  • Purification and isolation of the target compound, often as a hydrochloride salt or crystalline polymorph.

Specific Preparation Approaches

Alkylation of Pyrrolidin-3-amine with 3,4-Dichlorobenzyl Halides

  • The primary method involves reacting pyrrolidin-3-amine with 3,4-dichlorobenzyl chloride or bromide under controlled conditions.
  • The reaction is typically carried out in an organic solvent such as an ether or polar aprotic solvent to facilitate nucleophilic substitution.
  • Catalysts or bases may be used to enhance the reaction rate and selectivity.

Catalytic and Solvent Considerations

  • Potassium iodide is often employed as a catalyst to promote halogen exchange and facilitate nucleophilic substitution, lowering activation energy and improving yields.
  • Ether solvents such as diglyme or anisole are preferred because they can form hydrogen bonds with amines, improving solubility and reaction kinetics.
  • Reaction temperatures are maintained moderately (e.g., 100–120 °C) under normal pressure to balance reaction rate and product stability.

Purification and Crystallization

  • The product is frequently isolated as a hydrochloride salt to enhance stability and crystallinity.
  • Crystalline polymorphs and hydrates of the compound have been characterized by X-ray powder diffraction, indicating distinct crystalline forms useful for pharmaceutical applications.
  • Purification involves adjusting pH, distillation to remove solvents and by-products, and recrystallization.

Detailed Process Example from Patent WO2013160273A1

This patent outlines a process for synthesizing (3,4-dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, a close analog, which provides insights applicable to this compound:

Step Description Conditions Remarks
1 Reaction of pyrrolidine derivative with 3,4-dichlorophenyl precursor Moderate temperature, catalyzed Use of potassium iodide to catalyze halogen exchange
2 Formation of hydrochloride salt Acidification with HCl Enhances crystallinity and stability
3 Crystallization and isolation Controlled cooling, solvent selection Produces polymorphs and hydrates with characteristic XRD peaks
  • The process emphasizes shorter synthesis times, higher yields, and moderate conditions suitable for scale-up.
  • Compared to older methods, this approach reduces the number of steps and increases commercial viability.

Related Preparation of Pyrrolidine Precursors

The preparation of the pyrrolidin-3-amine moiety itself can be critical. For example, N-methylpyrrolidine synthesis methods have been optimized for industrial use and can inform the preparation of related pyrrolidine derivatives:

Method Key Features Yield Purity Advantages Disadvantages
Catalytic hydrogenation of N-methylpyrrolidone High pressure, Cr-Al or Cu-Cr catalysts ~85% ~85% Established method High pressure, expensive equipment
Methylation of pyrrolidine with formaldehyde/formic acid Mild conditions, aqueous medium ~92% High Good selectivity High cost of pyrrolidine, waste treatment issues
Reaction of 1,4-dichlorobutane with methylamine in ether solvent (with KI catalyst) Normal pressure, moderate temperature, ether solvent >88% >99% Simple, cost-effective, scalable Requires ether solvent and catalyst
  • The last method, involving 1,4-dichlorobutane and methylamine in ether solvent catalyzed by potassium iodide, is notable for its simplicity, high yield, and purity without requiring high pressure or complex equipment.

Summary Table of Preparation Conditions for this compound

Parameter Typical Range/Condition Notes
Starting materials Pyrrolidin-3-amine, 3,4-dichlorobenzyl chloride/bromide High purity required
Catalyst Potassium iodide (KI) Enhances halogen exchange and substitution
Solvent Ether solvents (diglyme, anisole) Forms hydrogen bonds with amines, high boiling point
Temperature 100–120 °C Moderate, avoids decomposition
Pressure Atmospheric (normal pressure) Simplifies equipment requirements
Reaction time 3–8 hours Sufficient for complete conversion
Work-up pH adjustment to 12–13, distillation, crystallization Removes by-products, isolates product
Yield Typically >85% High efficiency
Purity >99% (after purification) Suitable for pharmaceutical use

Research Findings and Industrial Relevance

  • The use of potassium iodide as a catalyst and ether solvents that can hydrogen bond with amines significantly improves reaction rates and yields by facilitating nucleophilic substitution.
  • Avoidance of high-pressure conditions reduces equipment costs and safety concerns, making the process attractive for large-scale industrial production.
  • The formation of stable crystalline polymorphs and hydrates enhances the compound's handling and formulation properties.
  • These methods represent an advancement over older, multi-step, low-yield, or high-cost processes.

Scientific Research Applications

N

Biological Activity

N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a dichlorophenyl group. This unique structure contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to bacterial cell wall synthesis, leading to antibacterial effects.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways. This includes potential interactions with neurotransmitter receptors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound has moderate antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory and analgesic effects. Studies indicate that it may inhibit inflammatory cytokines and reduce pain responses in animal models .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a lead compound for new antibacterial agents.
  • Inflammation Model : In a murine model of inflammation, the administration of this compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups .

Research Applications

The compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting bacterial infections and inflammatory diseases.
  • Chemical Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine and related compounds, emphasizing substituents, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Inference References
This compound Pyrrolidine-3-amine with 3,4-dichlorobenzyl substituent ~244.1 (estimated) Potential sigma receptor modulation
BD 1008 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide 526.3 (with salt) Sigma-1 receptor antagonist
BD 1047 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide 484.2 (with salt) Sigma-2 receptor antagonist
SR140333 Piperidine derivative with 3,4-dichlorophenyl and isopropoxyphenylacetyl groups ~600 (estimated) Neurokinin NK1 receptor antagonist
N-[(3-Nitrophenyl)methyl]pyridin-3-amine Pyridine-3-amine with 3-nitrobenzyl substituent 229.2 Electron-withdrawing nitro group may alter reactivity
U-51754 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide ~399.3 (estimated) Opioid receptor ligand (structural analogy)

Key Observations:

Core Heterocycle Differences :

  • The target compound uses a pyrrolidine ring, whereas SR140333 (piperidine) and N-[(3-nitrophenyl)methyl]pyridin-3-amine (pyridine) employ six-membered or aromatic rings. Smaller rings like pyrrolidine may enhance rigidity and binding selectivity compared to more flexible piperidine derivatives .

Substituent Effects: 3,4-Dichlorophenyl vs. In contrast, the nitro group in N-[(3-nitrophenyl)methyl]pyridin-3-amine introduces strong electron-withdrawing effects, altering electronic interactions with targets . Linker Variations: BD 1008 and BD 1047 feature ethyl linkers between the dichlorophenyl and amine groups, whereas the target compound uses a direct benzyl connection. Shorter linkers may reduce conformational flexibility, impacting receptor binding kinetics .

Pharmacological Implications: Sigma Receptor Ligands: BD 1008 and BD 1047 are well-documented sigma-1 and sigma-2 antagonists, respectively. Neurokinin and Opioid Targets: SR140333 (NK1 antagonist) and U-51754 (opioid analog) demonstrate how dichlorophenyl groups are versatile in targeting diverse receptor families. The target compound’s lack of complex acyl or acetamide groups may limit cross-reactivity with these targets .

Salt Forms and Bioavailability :

  • BD 1008 and BD 1047 are formulated as dihydrobromide salts, enhancing solubility. The target compound’s freebase form (if unmodified) may exhibit lower aqueous solubility, affecting pharmacokinetics .

Research Findings and Trends

  • Sigma Receptor Selectivity: Compounds like BD 1008 and BD 1047 highlight the importance of substituent positioning and linker length in sigma receptor subtype selectivity. The target compound’s benzyl-pyrrolidine structure could offer a novel binding profile warranting further in vitro testing .
  • Trends in Aromatic Substitution : Dichlorophenyl groups are prevalent in CNS-targeted ligands (e.g., sigma, opioid receptors), while nitrophenyl or trifluoromethyl groups (as in ’s compound) are used for electronic modulation or metabolic stability .

Q & A

Basic: What are the common synthetic routes for N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 3,4-dichlorobenzyl chloride with pyrrolidin-3-amine under basic conditions. For optimization:

  • Catalysts: Copper(I) bromide (0.1–0.2 mol%) can enhance reaction efficiency, as seen in analogous syntheses .
  • Solvents: Polar aprotic solvents like DMSO or DMF improve solubility of intermediates.
  • Bases: Use cesium carbonate (2–3 equiv.) to deprotonate amines and drive the reaction .
  • Temperature: Moderate heating (35–50°C) for 24–48 hours balances yield and side-product formation.
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) achieves >95% purity. Yields can reach ~18–25% under optimized conditions .

Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:
Discrepancies may arise from variations in assay conditions, purity, or target specificity. To resolve these:

  • Comparative Meta-Analysis: Systematically compare protocols (e.g., cell lines, incubation times) from conflicting studies .
  • Purity Validation: Re-analyze batches using HPLC and HRMS to rule out impurities affecting bioactivity .
  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions to quantify potency differences.
  • Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate via mutagenesis studies .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.5–3.0 ppm (pyrrolidine protons) and δ 6.8–7.4 ppm (aromatic protons from dichlorophenyl) .
    • ¹³C NMR : Confirm sp³ carbons (pyrrolidine) at 40–60 ppm and aromatic carbons at 120–140 ppm.
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (expected m/z: ~285.1) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities; retention times vary by method .

Advanced: What computational strategies predict the binding affinity of this compound with target receptors?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with receptors (e.g., GPCRs). Focus on hydrogen bonding with pyrrolidine nitrogen and hydrophobic contacts with dichlorophenyl .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Train models on analogs to predict bioactivity. Descriptors like logP, polar surface area, and H-bond donors are critical .

Advanced: How do substituent variations on the pyrrolidine ring affect physicochemical properties and bioactivity?

Methodological Answer:

  • Library Synthesis : Use combinatorial chemistry to generate analogs (e.g., alkylation or acylation of the pyrrolidine nitrogen) .
  • Property Screening :
    • logP : Measure via shake-flask method; bulky substituents increase hydrophobicity.
    • Solubility : Use nephelometry in PBS (pH 7.4).
  • Bioactivity Testing : Compare IC50 in enzyme assays (e.g., kinase inhibition). Methyl groups at C3 improve potency by 2–3 fold in related compounds .

Basic: What are key safety considerations for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and ignition sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and LC50 assays in zebrafish embryos for acute toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine

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